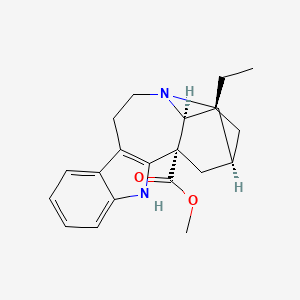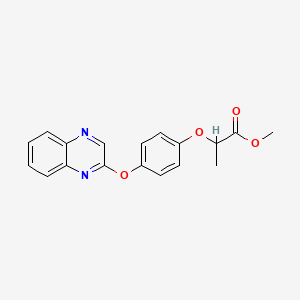
2-(3-Chlorophenyl)-2-methoxyethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-2-methoxyethan-1-amine is an organic compound with a molecular formula of C9H12ClNO It is a derivative of ethanamine, featuring a methoxy group and a chlorophenyl group attached to the ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with methoxyamine to form an intermediate, which is then reduced to yield the desired ethanamine derivative. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalytic hydrogenation techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is optimized to achieve efficient production while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy or chlorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-chlorobenzaldehyde, while reduction can produce 2-methoxy-2-(3-chlorophenyl)ethanol.
科学的研究の応用
2-(3-Chlorophenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and chlorophenyl groups play a crucial role in modulating its binding affinity and activity. The compound may exert its effects through pathways involving neurotransmitter modulation or enzyme inhibition, depending on its specific application.
類似化合物との比較
Similar Compounds
- 2-Methoxy-2-(3-methylphenyl)ethanamine
- 2-Methoxy-2-(3-fluorophenyl)ethanamine
- 2-Methoxy-2-(3-bromophenyl)ethanamine
Uniqueness
Compared to its analogs, 2-(3-Chlorophenyl)-2-methoxyethan-1-amine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorophenyl group may enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 |
InChIキー |
YVSADVPARVXBLE-UHFFFAOYSA-N |
正規SMILES |
COC(CN)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Propen-1-one, 1-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-, (E)-; (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)-2-propen-1-one](/img/structure/B8654356.png)






![6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine](/img/structure/B8654396.png)



